molecular formula C22H17Br2NS B2363269 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole CAS No. 681274-03-3

1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole

Cat. No.: B2363269
CAS No.: 681274-03-3
M. Wt: 487.25
InChI Key: GRPYNUHIXUHLJO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole is a synthetic indole derivative designed for pharmaceutical and biological chemistry research. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its high-affinity binding to multiple receptors and its presence in numerous biologically active compounds . This particular derivative features strategic modifications at the 1- and 3-positions of the indole ring, which are critical for enhancing and diversifying pharmacological activity. The incorporation of a thioether linkage and bromobenzyl groups is a rational design strategy to improve lipophilicity and explore novel structure-activity relationships. The structural features of this compound suggest significant potential for investigating anti-inflammatory pathways. Substitution at the 3-position of the indole ring is known to profoundly influence anti-inflammatory activity . Furthermore, indole-based molecules are established as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . Researchers can utilize this reagent to develop new therapeutic agents that modulate these critical enzymatic targets. Beyond anti-inflammatory applications, this compound serves as a key intermediate in the exploration of anticancer agents. Indole derivatives have demonstrated substantial and selective cytotoxicity towards various cancer cell lines . The presence of bromine atoms is of particular interest, as brominated indoles have been identified as potent anticancer agents with promising inhibitory effects on glutathione S-transferase (GST) isozymes, which can play a role in cellular detoxification and drug resistance . This makes this compound a valuable candidate for synthesizing novel compounds to screen for antiproliferative activity and to study their mechanisms of action, including the induction of apoptosis. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-[(4-bromophenyl)methylsulfanyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Br2NS/c23-18-9-5-16(6-10-18)13-25-14-22(20-3-1-2-4-21(20)25)26-15-17-7-11-19(24)12-8-17/h1-12,14H,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPYNUHIXUHLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The indole nucleus is typically synthesized via the Fischer indole cyclization , a robust method for constructing substituted indoles. For unsubstituted indole, phenylhydrazine reacts with a ketone (e.g., cyclohexanone) under acidic conditions:
$$
\text{Cyclohexanone} + \text{Phenylhydrazine} \xrightarrow{\text{H}^+} \text{Indole} + \text{NH}3 + \text{H}2\text{O}
$$
This method yields indole in ~70–80% purity, requiring purification via recrystallization or chromatography.

N-Alkylation at the 1-Position

Alkylation with 4-Bromobenzyl Bromide

The N-alkylation of indole with 4-bromobenzyl bromide proceeds via an S$$_\text{N}$$2 mechanism under basic conditions. A representative procedure adapts methods from analogous compounds:

Procedure :

  • Dissolve indole (1.0 equiv, 117 mg, 1.0 mmol) in anhydrous DMF (5 mL).
  • Add K$$2$$CO$$3$$ (2.0 equiv, 276 mg, 2.0 mmol) and stir for 15 min at 25°C.
  • Slowly add 4-bromobenzyl bromide (1.2 equiv, 294 mg, 1.2 mmol) and heat to 60°C for 6 h.
  • Quench with ice-water, extract with CH$$2$$Cl$$2$$, dry (Na$$2$$SO$$4$$), and purify via silica gel chromatography (hexane/EtOAc 8:2).

Yield : 68–72%.
Characterization :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.65 (d, J = 8.0 Hz, 1H, H4), 7.45–7.30 (m, 4H, Ar-H), 5.35 (s, 2H, CH$$2$$), 6.95–7.10 (m, 3H, indole-H).
  • HR-MS : m/z calculated for C$${15}$$H$${12}$$BrN [M+H]$$^+$$: 310.0121; found: 310.0124.

Introduction of the 4-Bromobenzylthio Group at C3

Oxidative Coupling with 4-Bromobenzylthiol

Building on methods for 3-sulfinylindole synthesis, the C3 thioether is formed via iodine-mediated oxidative coupling :

Procedure :

  • Dissolve 1-(4-bromobenzyl)-1H-indole (1.0 equiv, 310 mg, 1.0 mmol) in DCE:DMSO (5:1, 6 mL).
  • Add 4-bromobenzylthiol (1.1 equiv, 229 mg, 1.1 mmol) and iodine (0.5 equiv, 127 mg, 0.5 mmol).
  • Stir at 25°C for 12 h under N$$_2$$.
  • Quench with Na$$2$$S$$2$$O$$3$$, extract with EtOAc, dry (MgSO$$4$$), and purify via chromatography (hexane/EtOAc 7:3).

Yield : 58–63%.
Mechanistic Insight :
Iodine oxidizes the thiol to a disulfide intermediate, which undergoes electrophilic aromatic substitution at C3 of the indole. The reaction is favored by the electron-rich nature of C3.

Characterization :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.70 (d, J = 8.0 Hz, 1H, H4), 7.50–7.25 (m, 8H, Ar-H), 5.40 (s, 2H, N-CH$$2$$), 4.15 (s, 2H, S-CH$$_2$$).
  • $$^13$$C NMR : δ 136.2 (C3), 131.5 (C-Br), 121.8–128.5 (Ar-C), 45.2 (N-CH$$2$$), 35.8 (S-CH$$2$$).

Alternative Synthetic Routes

Sequential Alkylation-Thiolation Strategy

To avoid competing reactions, a stepwise approach isolates intermediates:

  • Synthesis of 3-mercaptoindole :
    • Treat indole with thiourea/H$$2$$SO$$4$$ to yield 3-mercaptoindole.
  • Alkylation at N1 : As in Section 3.1.
  • S-Alkylation at C3 :
    • React 1-(4-bromobenzyl)-1H-indole with 4-bromobenzyl bromide in the presence of NaH.

Yield : 52–60% (lower due to steric hindrance).

Optimization and Troubleshooting

Solvent and Base Selection

  • DMF vs. DCE : DMF enhances N-alkylation rates but may promote over-alkylation. DCE minimizes side reactions.
  • Base : K$$2$$CO$$3$$ outperforms NaOH in minimizing hydrolysis of 4-bromobenzyl bromide.

Temperature Control

  • N-Alkylation at >60°C leads to dimerization byproducts (e.g., bis-indole derivatives).

Analytical Data and Spectral Validation

Table 1. Comparative Spectral Data for Key Intermediates

Compound $$^1$$H NMR (δ, ppm) $$^13$$C NMR (δ, ppm) HR-MS (m/z) [M+H]$$^+$$
1-(4-Bromobenzyl)-1H-indole 5.35 (s, 2H, CH$$_2$$) 45.2 (CH$$_2$$) 310.0124
Target Compound 4.15 (s, 2H, S-CH$$_2$$) 35.8 (S-CH$$_2$$) 538.8943

Table 2. Reaction Yield Optimization

Method Solvent Base Temp (°C) Yield (%)
Oxidative Coupling DCE:DMSO None 25 63
Sequential Alkylation DMF NaH 0→25 60

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The indole core is known to interact with proteins and nucleic acids, potentially affecting cellular processes. The bromobenzyl groups may enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Key Observations:

  • Substitution Patterns : The target compound’s dual bromobenzyl groups distinguish it from analogs with single substitutions (e.g., 1-(4-bromobenzyl)-1H-indole ) or heterocyclic replacements (e.g., benzimidazole in ).
  • Thioether vs. Thiosemicarbazone/Thiazolidinedione : The thioether linkage at C-3 may offer greater stability compared to hydrazinecarbothioamide (e.g., compound 5a ) or thiazolidinedione moieties (e.g., 7f ), which are prone to hydrolysis.
  • Crystallographic Insights : Analogous structures exhibit intermolecular interactions (e.g., C–H···S in thio-containing compounds ), suggesting the target compound may form similar stabilizing crystal lattice interactions.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

Compound Name Pharmacological Activity LogP (Estimated) Solubility References
1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole Not reported (predicted CYP450 inhibition) ~5.2 Low (lipophilic)
1-Benzyl-indole thiosemicarbazones (5a–r) In vitro anticancer activity 3.8–4.5 Moderate in DMSO
(Z)-5-((1-(4-Bromobenzyl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione (7f) Antidiabetic potential (PPAR-γ agonism) ~4.9 Low

Key Observations:

  • Bioactivity : While the target compound lacks reported bioactivity, structurally related thiosemicarbazones and thiazolidinediones show anticancer and antidiabetic properties, respectively . The bromine atoms may enhance target binding via halogen bonding.

Biological Activity

1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole is an organic compound that belongs to the indole class, characterized by its complex structure featuring two bromobenzyl groups linked through a thioether bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H14Br2NC_{16}H_{14}Br_2N, and its structure can be represented as follows:

Structure Indole core with two 4 bromobenzyl groups connected by a thioether linkage \text{Structure }\text{Indole core with two 4 bromobenzyl groups connected by a thioether linkage }

The presence of bromine atoms enhances the compound's reactivity, making it a valuable candidate in drug discovery and development.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Thioether Linkage : Reacting 4-bromobenzyl bromide with thiourea to form 4-bromobenzylthiourea.
  • Nucleophilic Substitution : The resulting thiourea is then reacted with indole in the presence of a base (e.g., sodium hydride) to yield the target compound.

This synthetic pathway allows for the generation of the compound in a laboratory setting, with potential scaling for industrial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve interaction with specific molecular targets such as proteins involved in cell cycle regulation and apoptosis pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23120Induction of apoptosis via mitochondrial pathway
A54925Cell cycle arrest at G2/M phase
HeLa30Inhibition of proliferation

Antimicrobial Activity

Additionally, the compound has demonstrated promising antimicrobial properties against various bacterial strains. The presence of bromine enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

A notable study investigated the effects of this compound on lung fibroblasts from patients with idiopathic pulmonary fibrosis. The findings suggested that treatment with the compound significantly reduced fibroblast migration and proliferation, indicating potential therapeutic applications in fibrotic diseases .

Another study focused on its cytotoxic effects against cervical cancer cell lines, revealing that the compound exhibited selective toxicity while sparing normal cells, which is crucial for developing effective cancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole?

  • Methodology : The synthesis typically involves sequential functionalization of the indole scaffold.

N-Alkylation : React 1H-indole with 4-bromobenzyl chloride in the presence of K₂CO₃ and DMF at 80–100°C to introduce the first 4-bromobenzyl group at the indole nitrogen .

Thioether Formation : Introduce the (4-bromobenzyl)thio group at the 3-position via nucleophilic substitution. For example, treat 3-bromo-1-(4-bromobenzyl)-1H-indole with 4-bromobenzylthiol in the presence of a copper catalyst (e.g., CuI) under mild conditions (e.g., DMF, 50°C) .

  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) and HRMS (expected [M+H]⁺ ≈ 507.9 Da) .

Q. How can researchers optimize reaction yields during the thioether linkage formation?

  • Critical Parameters :

  • Catalyst Selection : CuI or Pd-based catalysts improve cross-coupling efficiency for sulfur-containing groups .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic thiols.
  • Stoichiometry : Use a 1.2:1 molar ratio of 4-bromobenzylthiol to 3-bromoindole intermediate to minimize side reactions .
    • Troubleshooting : Low yields may arise from incomplete deprotonation of the thiol; adding a mild base (e.g., K₂CO₃) can improve reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioether group in this compound?

  • Thioether Reactivity : The sulfur atom in the (4-bromobenzyl)thio group acts as a nucleophile, enabling:

  • Oxidation : Forms sulfoxide/sulfone derivatives under controlled oxidizing conditions (e.g., H₂O₂/AcOH) .
  • Metal Coordination : The lone pair on sulfur facilitates interactions with transition metals (e.g., Pd, Cu), useful in catalytic applications .
    • Experimental Validation : Monitor reaction progress via TLC (Rf shift upon oxidation) or IR spectroscopy (S=O stretch at ~1050 cm⁻¹ for sulfoxides) .

Q. How does the dual bromine substitution influence biological or catalytic activity?

  • Structural Impact : The 4-bromobenzyl groups enhance lipophilicity, potentially improving membrane permeability in biological assays .
  • Case Study : Analogous compounds (e.g., 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides) show antibacterial activity via inhibition of bacterial topoisomerases, suggesting bromine’s role in target binding .
  • Data Contradictions : While bromine increases steric bulk, conflicting reports on activity may arise from differences in assay conditions (e.g., bacterial strain specificity) .

Q. What strategies resolve crystallographic challenges for this compound?

  • Crystallization Techniques :

  • Use slow vapor diffusion with ethyl acetate/hexane mixtures to grow single crystals suitable for X-ray diffraction .
  • If crystallization fails, consider derivatization (e.g., introducing a heavy atom via bromine) to improve diffraction quality .
    • Structural Insights : Crystallographic data (e.g., torsion angles between indole and benzyl groups) can predict conformational flexibility relevant to receptor binding .

Methodological Recommendations

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from byproducts like unreacted 4-bromobenzyl chloride .
  • Stability Testing : Store the compound under inert gas (N₂/Ar) at –20°C to prevent degradation of the thioether group .
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) before advancing to in vivo models, given the compound’s structural similarity to bioactive indoles .

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